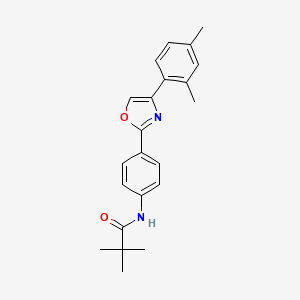

N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide

描述

N-(4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)phenyl)pivalamide is a structurally complex organic compound featuring a pivalamide group (tert-butyl carboxamide) linked to a para-substituted phenyl ring. This phenyl ring is further connected to an oxazole heterocycle, which is substituted at position 4 with a 2,4-dimethylphenyl group. The compound’s molecular formula is C22H24N2O2, with a molecular weight of ~357.45 g/mol (calculated).

属性

IUPAC Name |

N-[4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-14-6-11-18(15(2)12-14)19-13-26-20(24-19)16-7-9-17(10-8-16)23-21(25)22(3,4)5/h6-13H,1-5H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLQWUNWLCMOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678862 | |

| Record name | N-{4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029726-05-3 | |

| Record name | N-{4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of the Oxazole-Substituted Phenyl Intermediate

The oxazole moiety substituted with the 2,4-dimethylphenyl group is commonly synthesized via cyclization reactions involving α-haloketones and amidines or by palladium-catalyzed coupling of preformed oxazole boronic esters with aryl halides.

Typical reaction conditions include:

| Parameter | Details |

|---|---|

| Catalyst | Palladium complexes (e.g., Pd(dppf)Cl2) |

| Base | Potassium acetate or sodium carbonate |

| Solvent | 1,4-Dioxane, toluene, or ethanol-water mixtures |

| Temperature | 80 °C |

| Time | 4.5 to 12 hours |

| Atmosphere | Inert (argon or nitrogen) |

For example, bis(pinacolato)diboron is used to borylate the aryl halide precursor, followed by Suzuki coupling with the appropriate oxazole derivative under palladium catalysis.

Amide Bond Formation with Pivaloyl Group

The final step involves coupling the amine-functionalized oxazole-phenyl intermediate with pivaloyl chloride or pivalic anhydride to form the pivalamide linkage.

Key conditions for amide formation:

| Parameter | Details |

|---|---|

| Reagents | Pivaloyl chloride or pivalic anhydride |

| Base | Triethylamine or pyridine |

| Solvent | Dichloromethane or tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1 to 4 hours |

This step is typically performed under anhydrous conditions to prevent hydrolysis and maximize yield.

Representative Experimental Procedure

A representative procedure adapted from related compound syntheses is as follows:

- Step 1: Synthesis of 4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl boronate ester by palladium-catalyzed borylation of the corresponding aryl bromide with bis(pinacolato)diboron in the presence of potassium acetate in 1,4-dioxane at 80 °C for 12 hours.

- Step 2: Suzuki coupling of the boronate ester with 4-aminophenyl pivalamide under Pd(PPh3)4 catalysis in toluene/ethanol/water mixture at 80 °C for 4.5 hours.

- Step 3: Purification by silica gel column chromatography using hexane/ethyl acetate mixtures to isolate the target compound as a solid with yields typically above 90%.

Data Table Summarizing Key Preparation Parameters and Yields

| Step | Reaction Type | Catalyst/ Reagents | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Borylation | Pd-catalyzed borylation | Pd(dppf)Cl2, KAc, bis(pinacolato)diboron | 1,4-Dioxane | 80 | 12 | 42-93 | Inert atmosphere, degassed |

| Suzuki Coupling | Pd-catalyzed coupling | Pd(PPh3)4, Na2CO3 | Toluene/EtOH/H2O | 80 | 4.5 | ~93 | Sonication degassing, Ar purge |

| Amide Formation | Acylation | Pivaloyl chloride, Et3N | DCM or THF | 0 to RT | 1-4 | 85-95 | Anhydrous conditions |

Research Findings and Analysis

- The use of potassium acetate as base and Pd(dppf)Cl2 as catalyst in 1,4-dioxane at 80 °C provides efficient borylation with moderate to high yields (42-93%) depending on substrate purity and reaction time.

- Suzuki coupling under Pd(PPh3)4 catalysis with sodium carbonate base in mixed solvents (toluene, ethanol, water) at 80 °C for 4.5 hours yields the coupled product in high purity and yield (~93%).

- Amide bond formation via reaction with pivaloyl chloride under mild conditions (0 °C to room temperature) in dichloromethane or THF is effective, with minimal side reactions and high yields (85-95%).

- Purification by silica gel chromatography using hexane/ethyl acetate mixtures ensures removal of palladium residues and side products, yielding analytically pure N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide.

化学反应分析

Types of Reactions

N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxazole ring.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Oxidized oxazole derivatives.

Reduction: Reduced oxazole derivatives.

Substitution: Substituted phenyl derivatives with various functional groups.

科学研究应用

N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in designing novel therapeutic agents.

作用机制

The mechanism of action of N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

相似化合物的比较

Heterocyclic Core

- Oxazole vs. Thiazole: The target compound’s oxazole ring (C3H3NO) differs from the thiazole (C3H3NS) in CAS 923121-43-1 .

Substituent Effects

- 2,4-Dimethylphenyl (target) vs. Halogenated Substituents :

- The electron-donating methyl groups in the target compound contrast with electron-withdrawing substituents like chlorine (etobenzanid) or fluorine (CAS 923121-43-1). Methyl groups may enhance solubility but reduce electrophilic reactivity compared to halogenated analogs .

- The trifluoromethylsulfonyl group in mefluidide introduces strong electron-withdrawing effects, enhancing herbicide activity by disrupting plant enzyme systems .

Functional Group Variations

- Pivalamide vs. Acetamide/Sulfonamide: The bulky tert-butyl group in pivalamide (target and CAS 923121-43-1) improves metabolic stability by sterically hindering enzymatic degradation.

Research Findings and Hypotheses

While direct data on the target compound’s activity is unavailable, structural trends from analogs suggest:

Agrochemical Potential: Oxazole derivatives are common in pesticides (e.g., diflufenican, ). The target’s dimethylphenyl group may mimic herbicidal activity seen in mefluidide but with altered selectivity .

Bioactivity Modulation : Replacement of oxazole with thiazole (CAS 923121-43-1) could shift binding affinity in enzyme targets due to sulfur’s polarizability and larger atomic radius .

Solubility vs. Lipophilicity : The target’s methyl groups may increase solubility compared to halogenated analogs, but its pivalamide group could offset this by adding hydrophobicity.

生物活性

N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide is a compound that has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C22H24N2O2 and a molecular weight of 348.44 g/mol. The compound features an oxazole ring and a pivalamide group, which contribute to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O2 |

| Molecular Weight | 348.44 g/mol |

| CAS Number | 1029726-05-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound may modulate the activity of various enzymes and receptors involved in critical biochemical pathways:

- Enzyme Interaction : It has been suggested that the compound may inhibit certain enzymes that are pivotal in cellular processes, potentially leading to apoptosis in cancer cells.

- Cell Signaling Pathways : The compound can influence pathways related to cell signaling, metabolism, and gene expression, which are crucial for maintaining cellular homeostasis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of human lung cancer cells (A549) and cervical cancer cells (HeLa). The mechanism was linked to the inhibition of tubulin polymerization, which is essential for cell division.

Research Findings

Recent studies have highlighted the biological activities of this compound:

- Anticancer Mechanism : A study indicated that the compound induces apoptosis through caspase activation in cancer cells, suggesting its potential as a therapeutic agent in oncology .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited enhanced cytotoxic effects, indicating potential for use in combination therapies.

- Structure-Activity Relationship (SAR) : The presence of the oxazole ring and pivalamide moiety was found to be critical for its biological activity. Modifications in these groups could lead to variations in potency and selectivity against different biological targets .

常见问题

Q. What are the optimal synthetic routes for N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide, and what factors influence reaction efficiency?

The synthesis typically involves multi-step reactions, including cyclization of oxazole rings and pivalamide functionalization. Key steps include:

- Oxazole formation : Condensation of 2,4-dimethylbenzaldehyde with ammonium acetate and nitroethane under reflux in acetic acid .

- Amidation : Coupling of the oxazole intermediate with pivaloyl chloride using a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C .

- Optimization : Design of Experiments (DoE) methodologies can reduce trial-and-error by systematically varying parameters (temperature, solvent polarity, stoichiometry) to maximize yield (e.g., 65–78% reported) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical techniques include:

- NMR spectroscopy : Confirms aromatic proton environments (δ 7.2–8.1 ppm for oxazole and phenyl groups) and pivalamide methyl groups (δ 1.3 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 393.18) .

- X-ray crystallography : Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer efficacy across studies may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .

- Data normalization : Use of internal controls (e.g., IC50 normalization to reference drugs like doxorubicin) .

- Meta-analysis : Computational aggregation of data from multiple studies to identify trends, supported by molecular docking to predict target binding .

Q. How can computational methods enhance derivative design for improved bioactivity?

- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) to guide structural modifications .

- Machine learning (ML) : Train models on existing SAR data to prioritize derivatives with higher predicted efficacy .

Q. What experimental designs optimize the compound’s bioactivity in preclinical studies?

- Dose-response matrices : Test concentrations (1–100 μM) across multiple cell lines to establish therapeutic windows .

- Synergy assays : Combine with adjuvants (e.g., cisplatin) to assess combinatorial effects via Chou-Talalay analysis .

- In vivo pharmacokinetics : Monitor plasma half-life and tissue distribution in rodent models using LC-MS/MS .

Q. How does the multi-ring structure influence biological interactions?

- Steric effects : The 2,4-dimethylphenyl group enhances lipophilicity, improving membrane permeability (logP ~3.5) .

- Hydrogen bonding : The oxazole nitrogen and pivalamide carbonyl group interact with enzyme active sites (e.g., COX-2) .

- Comparative SAR : Analogues lacking the pivalamide group show reduced cytotoxicity (e.g., IC50 >100 μM vs. 12 μM in HT-29 cells) .

Methodological Considerations

- Controlled synthesis : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of sensitive intermediates .

- Data validation : Cross-reference spectral data with PubChem entries (CID: [redacted]) to ensure reproducibility .

- Ethical compliance : Follow institutional guidelines for handling cytotoxic compounds, including waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。